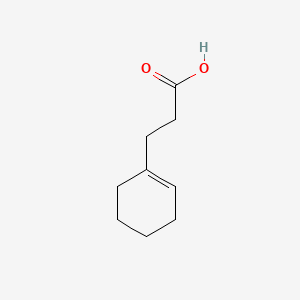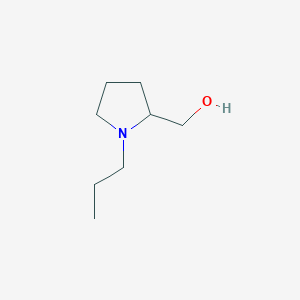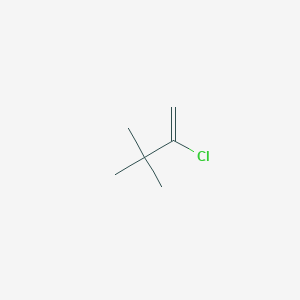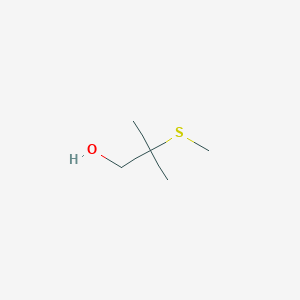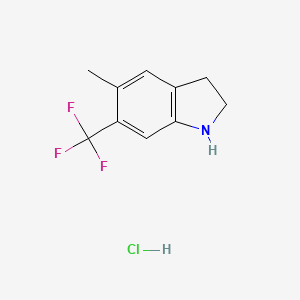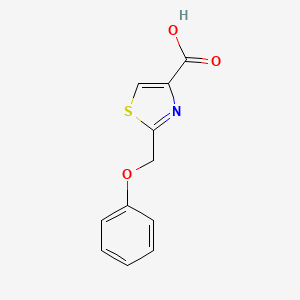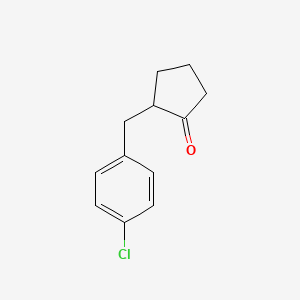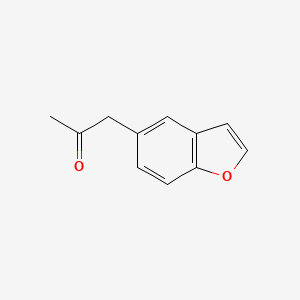
3,5-Diaminobenzyl alcohol
説明
3,5-Diaminobenzyl alcohol is an organic compound with the molecular formula C7H10N2O . It is used in the synthesis of various compounds, including potential anti-tumor agents and luminescent lanthanide complexes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group (C6H5CH2) attached to an alcohol group (OH), with two amino groups (NH2) on the benzene ring . The compound has a molecular weight of 138.167 Da .科学的研究の応用
Scientific Research Applications of 3,5-Diaminobenzyl alcohol
Synthesis of Antimicrobial Agents
- A study focused on synthesizing new 3,5-diamino-4-(4′-fluorophenylazo)-1-aryl/heteroarylpyrazoles, which are derivatives of this compound, demonstrated their potential as antimicrobial agents. These compounds showed in vitro activity against various bacteria and fungi, indicating the utility of this compound in developing antimicrobial agents (Aggarwal et al., 2013).
Development of Pervaporation Membranes
- Research involving the synthesis of novel carboxyl-containing polyimides using this compound explored their application in ethanol dehydration via pervaporation. The study highlighted the superior pervaporation performance of these membranes, making them promising for industrial applications in separation processes (Xu & Wang, 2015).
Photochemical Applications
- A study on the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters, which are related to this compound, explored their potential in generating benzyl cations with low-energy triplet states. This research contributes to understanding the photochemical properties of similar compounds (Perrotta et al., 2011).
Optoelectronic Applications
- The use of Diaminoterephthalate, a compound related to this compound, in a dyad with [60]fullerene, was investigated for optoelectronic applications. This study signifies the potential of such compounds in developing new materials for optoelectronic devices (Freimuth et al., 2015).
Chemical Synthesis and Catalysis
- Research on the alkylation of aromatic amines using primary alcohols catalyzed by Co(II) complexes based on 1,3-diaminobenzene scaffold (related to this compound) highlighted the efficiency and environmental benefits of these catalysts in organic synthesis (Mastalir et al., 2016).
Antifungal Applications
- A series of ester compounds synthesized by esterification between different acids and 3,5-dichlorobenzyl alcohol (a derivative of this compound) were investigated for their antifungal activity. This research provided a basis for developing novel fungicides [(Du
特性
IUPAC Name |
(3,5-diaminophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQBRYVKXJYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

